molecular formula C28H24N2O6 B2440436 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 895653-32-4

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2440436
CAS RN: 895653-32-4
M. Wt: 484.508
InChI Key: DHIDIOGXDXJEMP-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C28H24N2O6 and its molecular weight is 484.508. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

Quinoline and quinazoline derivatives have been synthesized and evaluated for their potential medicinal applications. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed and synthesized, showing significant antitumor activity. These compounds demonstrated broad-spectrum antitumor activity with GI50 values indicating potent efficacy, comparable or superior to the positive control 5-FU. This suggests the potential of quinoline derivatives in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

Organic Synthesis Techniques

The research also delves into organic synthesis techniques involving quinoline derivatives. For instance, the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with substituted acetamides of 3,4-dihydroisoquinolines produced various substituted compounds, demonstrating the versatility of quinoline derivatives in organic synthesis (V. Konovalova et al., 2015).

Photophysical Properties

Further, the study of dipolar bent and linear acetylenes substituted by cationic quinolinium and anionic benzoates highlights the photophysical properties of quinoline derivatives. These properties are crucial for understanding the behavior of quinoline-based compounds in various chemical and biological contexts (A. Schmidt et al., 2016).

Antibacterial Agents

Quinoline derivatives have also been synthesized as potent antibacterial agents, indicating their potential in addressing microbial resistance. The synthesis and characterization of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives with quinoline linkage demonstrated broad-spectrum antibacterial activity against various microorganisms (Manoj N. Bhoi et al., 2015).

properties

IUPAC Name

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c1-2-34-20-9-10-23-21(15-20)28(33)22(27(32)18-6-4-3-5-7-18)16-30(23)17-26(31)29-19-8-11-24-25(14-19)36-13-12-35-24/h3-11,14-16H,2,12-13,17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIDIOGXDXJEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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